molecular formula C12H21NO4 B1375394 1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid CAS No. 1365887-45-1

1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid

Cat. No.: B1375394
CAS No.: 1365887-45-1
M. Wt: 243.3 g/mol
InChI Key: BPUPMHVBVYPFDZ-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid (CAS: 1365887-45-1) is a Boc-protected piperidine derivative with a methyl substituent at position 5 and a carboxylic acid group at position 3. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in peptide synthesis and heterocyclic chemistry .

Properties

IUPAC Name

5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-9(10(14)15)7-13(6-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUPMHVBVYPFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401152666
Record name 1,3-Piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester
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Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365887-45-1
Record name 1,3-Piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365887-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid
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Preparation Methods

Hydrolysis of Piperidine Dicarboxylate Esters to Boc-Protected Carboxylic Acid

One common precursor is 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, which undergoes selective hydrolysis to yield the target compound.

Yield Reaction Conditions Experimental Procedure Summary
93% Lithium hydroxide monohydrate in tetrahydrofuran (THF)/water at 70°C for 6 hours The ester (15.86 g, 0.062 mol) was dissolved in THF (100 mL) and water (10 mL). LiOH·H2O (7.76 g, 0.186 mol) was added at room temperature. The mixture was refluxed at 70°C for 6 hours. After completion (monitored by TLC), the mixture was concentrated, diluted with water, and extracted with methyl tert-butyl ether (MTBE). The aqueous layer was acidified to pH 1 with 1 M HCl and extracted again with MTBE. The organic layers were washed, dried, and concentrated to yield the acid product as a white solid.
100% Sodium hydroxide in ethanol at 25–70°C for 3 hours An ester solution (1.08 g, 4.20 mmol) in ethanol (16.8 mL) was treated with NaOH (3 equiv.) at 25°C and heated to 70°C for 3 hours. The mixture was cooled, concentrated, dissolved in water, washed with diethyl ether, acidified to pH 1, and extracted with diethyl ether. The organic layer was dried and concentrated to give the acid product used directly for subsequent steps.

This hydrolysis step is critical to convert ester groups into the corresponding carboxylic acid while maintaining the tert-butoxycarbonyl (Boc) protecting group intact.

Formation of Isocyanate Intermediate via Diphenyl Phosphoryl Azide (DPPA) Reaction

The acid intermediate can be converted to an isocyanate derivative as a key step for further functionalization.

Yield Reaction Conditions Experimental Procedure Summary
100% Diphenyl phosphoryl azide and triethylamine in toluene at 20–90°C for 1.5–2.5 hours The acid ester (5.97 g, 24.5 mmol) was dissolved in anhydrous toluene (65 mL). Triethylamine (3.5 mL, 24.5 mmol) and DPPA (6 mL, 27 mmol) were added dropwise at room temperature. The mixture was stirred at room temperature for 30 min, then refluxed at 90°C for 2 hours. After quenching in ice water, extraction with MTBE, washing, drying, and concentration yielded tert-butyl 3-isocyanato-3-methylpiperidine-1-carboxylate as a yellow oil used without purification in the next step.

This step involves the Curtius rearrangement pathway, where the acid is transformed into an acyl azide intermediate that rearranges to the isocyanate.

Amide Formation via Carbodiimide-Mediated Coupling

The carboxylic acid can be coupled with amines to form amides using carbodiimide chemistry.

Yield Reaction Conditions Experimental Procedure Summary
84% 1-Ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC), DMAP in dichloromethane under inert atmosphere for 48 hours The acid (0.5 g, 2.06 mmol), DMAP (25 mg), and 4-chloroaniline (0.26 g) were dissolved in DCM (20 mL). EDC (0.43 g) was added, and the mixture stirred under nitrogen for 48 hours. The reaction was worked up by washing with saturated NaHCO3, KHSO4, and water, dried, and concentrated to yield the amide product with good purity.

This method is useful for preparing derivatives of the acid for further biological or chemical studies.

Photoredox Catalytic Functionalization

A recent method involves photoredox catalysis for functionalization under mild conditions.

Yield Reaction Conditions Experimental Procedure Summary
56% Caesium carbonate, 9-(2-mesityl)-10-methylacridinium perchlorate, dichloromethane, blue LED irradiation, inert atmosphere, sealed tube, 1 hour The acid (0.2 mmol) was combined with nitrosoarene (0.4 mmol), Cs2CO3 (0.1 mmol), and photocatalyst (5 mol%) in degassed DCM (4 mL). The mixture was irradiated with blue LEDs at room temperature for 1 hour under nitrogen in a sealed tube. After workup and chromatography, the functionalized product was obtained.

This method represents an advanced approach for selective modification of the acid under mild conditions using visible light.

Alternative Synthesis via Hydrogenation and Boc Protection of Dimethyl Pyridine Dicarboxylate

An alternative synthetic route starts from dimethyl pyridine-3,5-dicarboxylate, involving hydrogenation and subsequent Boc protection.

Yield Reaction Conditions Experimental Procedure Summary
Moderate to high Rhodium on carbon catalyst, methanol, 6 M HCl, pressurized hydrogen atmosphere (5 atm), room temperature to 50°C, 3–15 hours; followed by triethylamine and di-tert-butyl dicarbonate in ethanol at 0°C to room temperature for 12 hours Dimethyl pyridine-3,5-dicarboxylate (55 g) was dissolved in methanol (500 mL) with 6 M HCl (70 mL) and rhodium-carbon (5.5 g). The mixture was stirred under hydrogen at 5 atm for 3 hours at room temperature, then 12 hours at 50°C. After catalyst removal and concentration, the residue was treated with triethylamine and di-tert-butyl dicarbonate at low temperature. The reaction mixture was stirred for 12 hours, concentrated, acidified, extracted, washed, dried, and purified by silica gel chromatography to yield (3R,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid and related compounds.

This pathway provides access to related Boc-protected piperidine carboxylic acids with methyl ester functionality, which can be further hydrolyzed to the target acid.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Notes
1 Hydrolysis of diester to acid LiOH·H2O in THF/H2O, 70°C, 6h 93 Selective hydrolysis maintaining Boc
2 Hydrolysis with NaOH NaOH in EtOH, 25–70°C, 3h 100 Mild conditions, direct use of product
3 Curtius rearrangement to isocyanate DPPA, TEA in toluene, 20–90°C, 1.5–2.5h 100 Intermediate for further derivatization
4 Amide coupling EDC, DMAP, 4-chloroaniline, DCM, 48h 84 Carbodiimide-mediated amidation
5 Photoredox functionalization Cs2CO3, acridinium catalyst, blue LED, DCM, 1h 56 Mild, light-driven modification
6 Hydrogenation and Boc protection Rh/C, H2, MeOH/HCl, 5 atm; then Boc2O, TEA, EtOH Moderate to high Alternative route from pyridine dicarboxylate

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include di-tert-butyl dicarbonate, DMAP, TFA, and HCl. The major products formed from these reactions are the deprotected amine and carbon dioxide .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • IUPAC Name : 1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid
  • CAS Number : 1365887-45-1

The compound features a piperidine ring, which is known for its biological activity, and a tert-butoxycarbonyl (Boc) protecting group that is commonly used in peptide synthesis.

Synthesis and Derivatives

This compound serves as a versatile scaffold for synthesizing various derivatives. Researchers have utilized this compound to develop novel heterocyclic amino acids and other bioactive molecules. For instance, derivatives of this compound have been synthesized to create piperidinyl pyrazole carboxylates, demonstrating its utility in expanding the library of bioactive compounds .

Neuroprotective Agents

Recent studies have indicated that compounds derived from this compound exhibit neuroprotective properties. For example, one derivative demonstrated moderate protective effects against amyloid beta-induced toxicity in astrocytes, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Certain derivatives have shown promising results in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. The structural modifications of the piperidine ring can enhance the selectivity and potency of these compounds against various cancer cell lines .

Enzyme Inhibition

Compounds based on this structure have been identified as inhibitors of key enzymes involved in disease processes. For instance, they can inhibit acetylcholinesterase and β-secretase, which are critical targets in Alzheimer's disease therapy . This dual inhibitory action underscores the compound's potential as a lead structure for developing multitarget drugs.

Case Study 1: Synthesis of Piperidinyl Pyrazoles

A series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized using this compound as a starting material. These compounds were evaluated for their biological activity, demonstrating significant promise as new therapeutic agents .

Case Study 2: Neuroprotective Effects

In vitro studies involving astrocytes treated with amyloid beta showed that derivatives of this compound could reduce oxidative stress markers and inflammation, indicating their potential use in neuroprotection strategies against Alzheimer's disease . However, further studies are required to assess their efficacy in vivo.

Mechanism of Action

The mechanism by which 1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid exerts its effects involves the stabilization of the amine group through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination, forming a tetrahedral intermediate. The resulting carbamate is stable under basic conditions but can be easily removed under acidic conditions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related Boc-protected piperidine derivatives, emphasizing substituent effects on physicochemical properties and applications.

Table 1: Structural and Functional Comparison of Boc-Protected Piperidine Carboxylic Acids

Compound Name Substituent(s) Molecular Formula CAS Number Key Properties/Applications References
1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid 5-methyl, 3-COOH ~C₁₃H₂₃NO₄ 1365887-45-1 Intermediate for drug discovery; moderate lipophilicity due to methyl group; discontinued commercially but used in research.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 4-phenyl, 3-COOH C₁₇H₂₃NO₄ 652971-20-5 Enhanced lipophilicity (logP ~3.2) due to phenyl group; stereospecific reactivity (3S,4R configuration) in chiral synthesis.
1-[(tert-butoxy)carbonyl]-5-methoxypiperidine-3-carboxylic acid 5-methoxy, 3-COOH C₁₄H₂₃NO₅ 1922099-94-2 Higher polarity (methoxy group improves aqueous solubility); used in reactions requiring hydrogen-bonding interactions.
1-(tert-Butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid 6-methyl, 3-COOH C₁₃H₂₃NO₄ N/A Steric hindrance at position 6 alters regioselectivity in alkylation reactions; similar lipophilicity to 5-methyl analog.
1-[(tert-butoxy)carbonyl]-3-(methoxymethyl)piperidine-3-carboxylic acid 3-(methoxymethyl), 3-COOH C₂₁H₂₃NO₅ EN300-624044 Bulky substituent increases molecular weight (369.42 g/mol); methoxymethyl enhances solubility and stability in acidic conditions.

Key Comparative Insights:

Substituent Effects on Lipophilicity and Solubility :

  • The phenyl group in the 4-phenyl analog (CAS 652971-20-5) significantly increases lipophilicity, making it suitable for targeting hydrophobic binding pockets in drug design .
  • In contrast, the methoxy group in the 5-methoxy derivative (CAS 1922099-94-2) improves aqueous solubility, favoring applications in aqueous-phase reactions .

Steric and Electronic Influences: The 5-methyl substituent in the target compound balances steric bulk and metabolic stability, whereas the 6-methyl isomer exhibits altered reactivity in nucleophilic substitutions due to positional differences . The methoxymethyl group in C₂₁H₂₃NO₅ introduces both steric bulk and polarity, enabling dual functionality in protecting group strategies .

Commercial and Research Utility :

  • While the target compound is discontinued commercially, its structural flexibility (e.g., methyl group) makes it a preferred intermediate in academic settings .
  • Analogs like the 4-phenyl derivative are prioritized in industrial workflows for chiral synthesis due to defined stereochemistry .

Biological Activity

1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid (CAS No. 1365887-45-1) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • InChI Key : BPUPMHVBVYPFDZ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antiviral agent, its interaction with enzymes, and its overall pharmacological profile.

Antiviral Activity

Recent research has indicated that compounds with similar piperidine structures exhibit promising antiviral properties. For instance, studies have shown that certain derivatives of piperidine can inhibit viral replication in vitro, demonstrating their potential against viruses such as HIV and others.

Table 1: Comparative Antiviral Activity of Piperidine Derivatives

CompoundEC₅₀ (μM)Reference
This compoundTBDOuyang et al.
Pyrazolaldoxime derivativesPoor to outstandingOuyang et al.
Thiazolidinone derivatives32.2 - 31.9MDPI

Enzyme Inhibition Studies

The enzyme inhibition properties of piperidine derivatives are significant for their therapeutic applications. Specifically, studies have shown that compounds similar to this compound can inhibit monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels.

Table 2: MAO Inhibition Potency of Piperidine Compounds

CompoundIC₅₀ (μM)MAO TypeReference
This compoundTBDMAO-A/BACS Omega
Piperine7.0 (MAO-B)MAO-BACS Omega

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of hybrid compounds based on piperidine scaffolds, revealing their multifaceted biological activities, including acetylcholinesterase (AChE) inhibition and antioxidant properties. The findings suggest that modifications to the piperidine structure can enhance biological activity significantly.

Case Study: Hybrid Compounds Evaluation

  • Objective : To evaluate the neuroprotective effects and enzyme inhibition properties.
  • Methodology : Synthesis of novel derivatives followed by in vitro assays.
  • Results : Certain derivatives showed high selectivity indices and low neurotoxicity against human neuroblastoma cell lines.

Q & A

Q. Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation; the compound may irritate respiratory systems .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
  • Disposal : Treat as hazardous waste. Neutralize carboxylic acid groups with sodium bicarbonate before incineration by licensed facilities. Avoid aqueous release due to unknown ecotoxicity .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Q. Methodological Answer :

  • Computational Screening : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., Boc group activation) .
  • Solvent Optimization : Test solvents like DMF or acetone for improved solubility.
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to enhance Boc coupling efficiency.
    Data-Driven Example :
ConditionYield (%)Purity (%)
THF, no catalyst6590
DMF, 5 mol% DMAP8295

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Q. Methodological Answer :

  • Impurity Analysis : Perform LC-MS to detect byproducts (e.g., incomplete Boc deprotection).
  • Variable Temperature NMR : Assess dynamic effects (e.g., rotamers of the Boc group) by acquiring spectra at 25°C and 60°C .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., piperidine chair conformation) .

Advanced: What computational tools predict reactivity or stability of derivatives?

Q. Methodological Answer :

  • Reaction Path Search : Apply quantum chemical software (Gaussian, ORCA) to model intermediates and transition states .
  • Molecular Dynamics (MD) : Simulate hydrolysis stability of the Boc group under acidic conditions (e.g., pH 2–3).
  • QSAR Modeling : Correlate substituent effects (e.g., methyl group position) with biological activity using MOE or Schrödinger .

Advanced: How does the compound degrade under varying storage conditions?

Q. Methodological Answer :

  • Accelerated Stability Studies : Store at 40°C/75% RH for 1–3 months. Monitor via HPLC for degradation products (e.g., free piperidine or decarboxylation).
  • Light Exposure Test : Use ICH Q1B guidelines to assess photostability.
    Findings :
  • Stable : When stored at 2–8°C in amber vials, degradation <2% over 6 months .

Advanced: What strategies link structural modifications to biological activity in SAR studies?

Q. Methodological Answer :

  • Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole or ester to modulate pharmacokinetics .
  • Fragment-Based Design : Use crystallography or docking (AutoDock) to identify binding interactions (e.g., piperidine ring with enzyme active sites).
    Case Study : Methyl group at C5 enhances metabolic stability by reducing CYP450 oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid

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